![molecular formula C23H15NO7 B14907738 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties and other pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material. The synthetic route includes a regioselective reaction to form the pyranochromene core. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is encouraged to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents can be introduced to the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological assays, particularly for its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its unique combination of hydroxyl and pyridinyl groups, which contribute to its potent biological activities. The presence of these functional groups enhances its ability to interact with various biological targets, making it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C23H15NO7 |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-10-pyridin-3-yl-9,10-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C23H15NO7/c25-14-4-3-11(6-15(14)26)18-8-16(27)22-17(28)9-19-21(23(22)31-18)13(7-20(29)30-19)12-2-1-5-24-10-12/h1-6,8-10,13,25-26,28H,7H2 |
InChI-Schlüssel |
AWCSCIFTABHQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=C(C3=C2OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)OC1=O)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


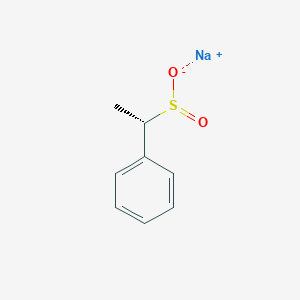

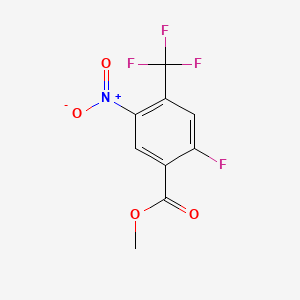
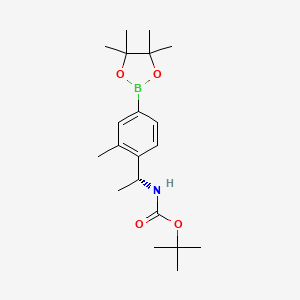
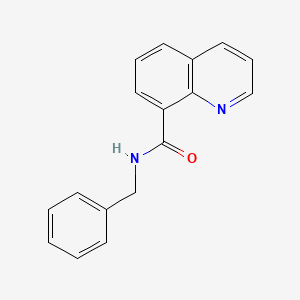
![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)

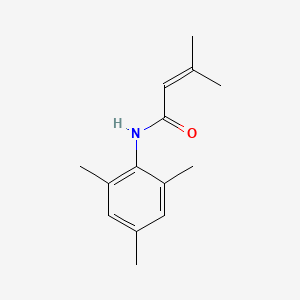
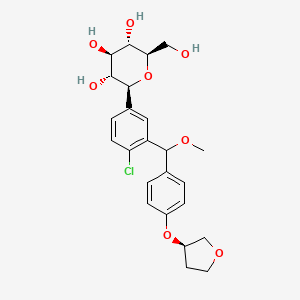


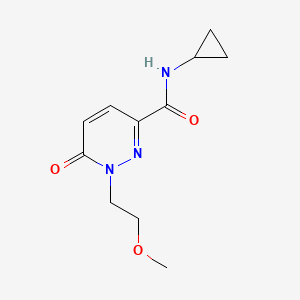
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)

